

Metaescaline hydrochloride chemical structure and properties

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Compound of Interest

Compound Name: Metaescaline hydrochloride

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Metaescaline Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaescaline hydrochloride, a substituted phenethylamine and an analog of mescaline, presents a compelling subject for neuropharmacological research. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and known pharmacological characteristics. While specific experimental data for **metaescaline hydrochloride** is limited in publicly accessible literature, this document compiles available information and contextualizes it with data from closely related compounds to offer a comprehensive resource for researchers. This guide includes a hypothetical signaling pathway and generalized experimental workflows based on established knowledge of similar phenethylamines.

Chemical Structure and Identification

Metaescaline is systematically named 2-(3-ethoxy-4,5-dimethoxyphenyl)ethanamine. Its hydrochloride salt is the common form used in research settings.

Chemical Structure:

 Chemical structure of Metaescaline

Identifier	Value
IUPAC Name	2-(3-ethoxy-4,5-dimethoxyphenyl)ethanamine;hydrochloride[1]
Synonyms	3-Ethoxy-4,5-dimethoxy-β-phenethylamine HCl, ME HCl[1]
CAS Number	90132-32-4[1][2]
Molecular Formula	C ₁₂ H ₁₉ NO ₃ • HCl[2]
Molecular Weight	261.7 g/mol [2]

Physicochemical Properties

Quantitative data on the physicochemical properties of **metaescaline hydrochloride** are not extensively reported. The following table summarizes available information and includes data for the closely related mescaline hydrochloride for comparative purposes.

Property	Metaescaline Hydrochloride	Mescaline Hydrochloride (for comparison)
Physical Form	Crystalline solid[2]	Needles[2]
Melting Point	177-178 °C (with initial sintering at 165 °C)[3]	181 °C[2]
Boiling Point	Data not available	Data not available
Solubility	DMSO: 1 mg/mL, PBS (pH 7.2): 5 mg/mL[2]	Soluble in water and alcohol[2]
pKa	Data not available	Data not available
Stability	Stable for ≥ 5 years when stored properly[2]	Data not available

Pharmacological Properties

The pharmacological profile of metaescaline is presumed to be similar to other psychedelic phenethylamines, primarily involving interaction with the serotonergic system.

Mechanism of Action

As a phenethylamine derivative, **metaescaline hydrochloride** is expected to act as an agonist at serotonin receptors, particularly the 5-HT₂ family (5-HT_{2A}, 5-HT_{2B}, 5-HT_{2C}), which are known to be the primary targets for classic psychedelics.[4][5] Additionally, like other trace amines, it may interact with Trace Amine-Associated Receptor 1 (TAAR1), which modulates monoaminergic neurotransmission.[6]

Receptor Binding Profile

Specific quantitative binding data (e.g., K_i values) for metaescaline at various neurotransmitter receptors are not readily available in the scientific literature. However, studies on mescaline and other substituted phenethylamines provide insights into its likely receptor interactions. Mescaline itself is a non-selective serotonin receptor agonist.[4][5] A study on various 4-alkoxy-3,5-dimethoxy-phenethylamines (scalines) showed that these compounds generally exhibit weak to moderately high affinity for the 5-HT_{2A} receptor.[7]

Metabolism

The metabolism of metaescaline has not been explicitly studied. However, based on the metabolism of mescaline and other phenethylamines, it is likely metabolized in the liver, primarily through O-dealkylation, hydroxylation, and subsequent glucuronidation.[8]

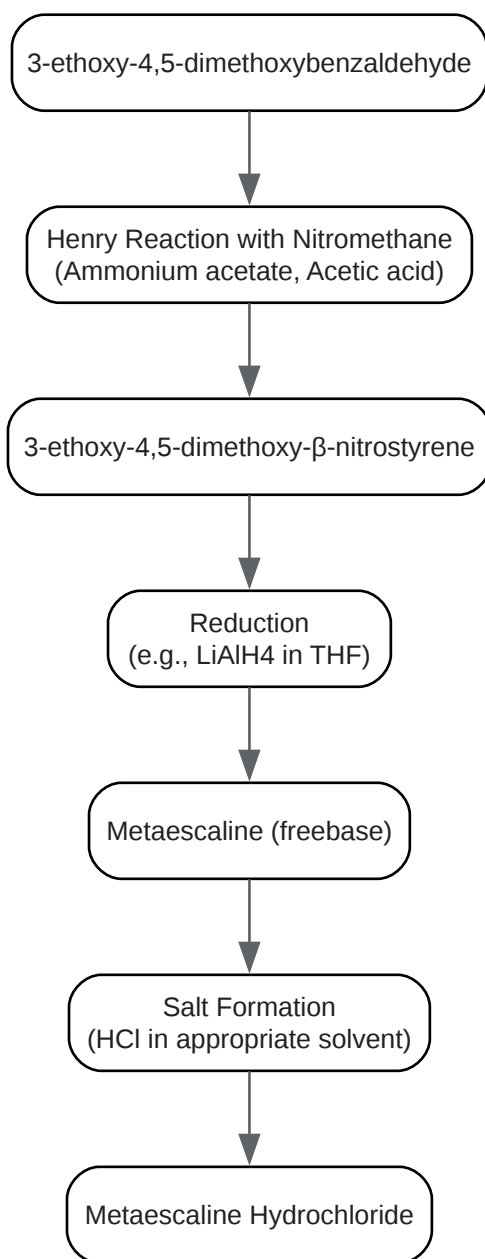
Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of **metaescaline hydrochloride** are not published in peer-reviewed journals. The following sections provide generalized methodologies based on the synthesis of related compounds.

Synthesis

The synthesis of metaescaline typically starts from 3-ethoxy-4,5-dimethoxybenzaldehyde. A common route, adapted from the work of Shulgin, involves a Henry reaction followed by reduction.[9]

Hypothetical Synthesis Workflow:



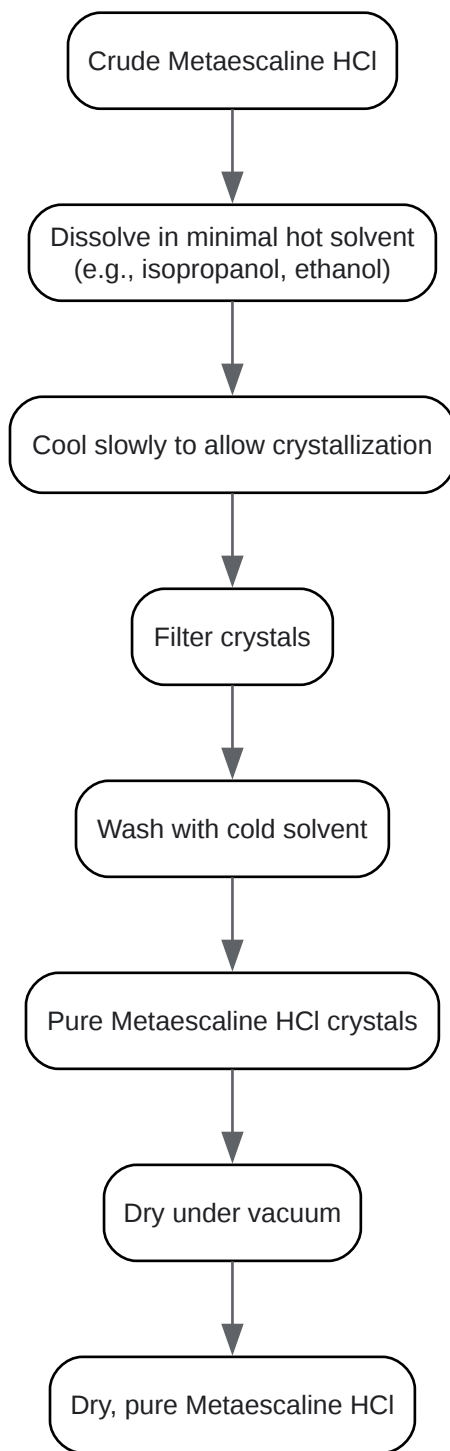
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Fig. 1: Hypothetical synthesis workflow for Metaescaline HCl.

Purification

Purification of the final hydrochloride salt is crucial to remove impurities. Recrystallization is a standard method.

Generalized Purification Workflow:



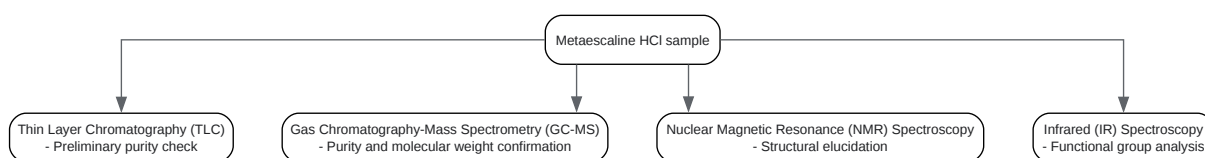
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Fig. 2: Generalized purification workflow.

Analysis

The identity and purity of **metaescaline hydrochloride** can be confirmed using various analytical techniques.

Analytical Workflow:



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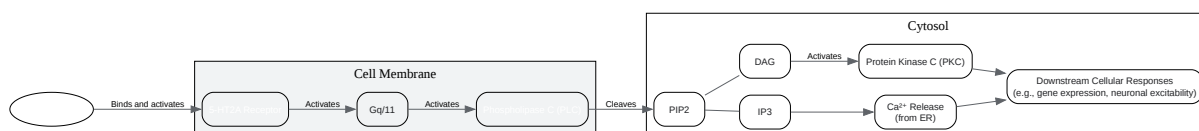
Fig. 3: Recommended analytical workflow for identity and purity.

Signaling Pathways

The precise signaling cascade initiated by metaescaline has not been elucidated. However, based on its presumed agonism at 5-HT_{2A} and TAAR1 receptors, a hypothetical signaling pathway can be proposed.

Hypothetical 5-HT_{2A} Receptor Signaling

Activation of the 5-HT_{2A} receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), is believed to be central to the psychedelic effects of phenethylamines.

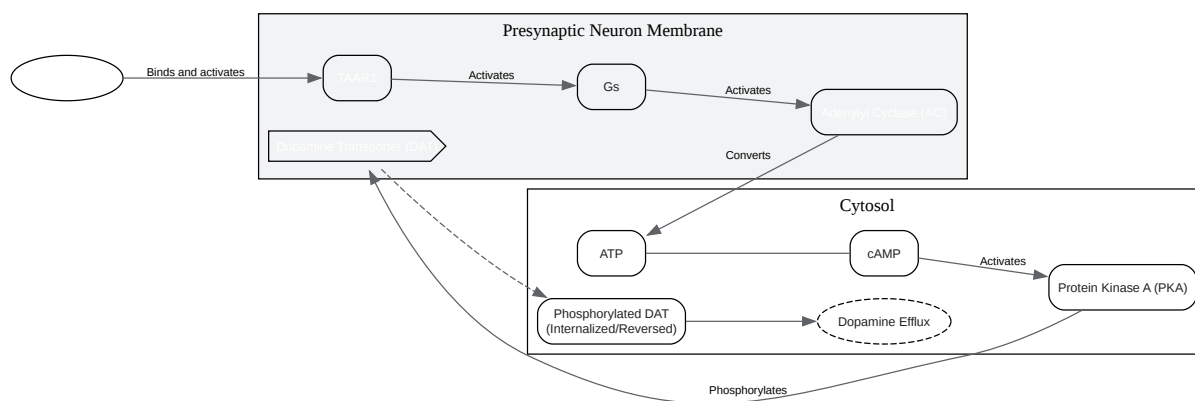


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Fig. 4: Hypothetical 5-HT_{2A} receptor signaling pathway for Metaescaline.

Hypothetical TAAR1 Signaling

Interaction with TAAR1, another GPCR often coupled to Gs proteins, can modulate the activity of monoamine transporters.



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Fig. 5: Hypothetical TAAR1 signaling pathway for Metaescaline.

Conclusion

Metaescaline hydrochloride is a psychoactive compound with a chemical structure and presumed pharmacological profile that make it a substance of interest for neuroscientific research. This guide provides a foundational understanding of its properties, drawing from available data and analogies to related compounds. Further research is warranted to fully characterize its receptor binding affinities, metabolic fate, and specific signaling pathways to

better understand its mechanism of action and potential therapeutic applications. Researchers are encouraged to consult the primary literature, particularly the works of Alexander Shulgin, for more detailed qualitative descriptions of its effects.

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